N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonamide
Description
N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique structure with a cyclopropyl group, a 2-methylphenyl group, and an oxetane ring, making it a subject of interest in various scientific research fields.
Properties
IUPAC Name |
N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-10-4-2-3-5-13(10)14(11-6-7-11)15-19(16,17)12-8-18-9-12/h2-5,11-12,14-15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWNDUDSFVPSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CC2)NS(=O)(=O)C3COC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonamide typically involves multiple steps, starting with the preparation of the oxetane ring. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. The cyclopropyl and 2-methylphenyl groups are then introduced through a series of substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency. The scalability of the synthesis process is crucial for industrial applications, and methods such as microwave-assisted synthesis and high-throughput screening are often employed .
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for treating various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The cyclopropyl and oxetane rings contribute to the compound’s stability and enhance its binding affinity to the target enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonamide
- N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonyl chloride
- N-[cyclopropyl-(2-methylphenyl)methyl]oxetane-3-sulfonic acid
Uniqueness
This compound stands out due to its unique combination of structural features, including the cyclopropyl group, 2-methylphenyl group, and oxetane ring. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
